molecular formula C13H24O2 B3208959 2-Nonenoic acid, 2-butyl- CAS No. 105645-28-1

2-Nonenoic acid, 2-butyl-

Cat. No. B3208959
CAS RN: 105645-28-1
M. Wt: 212.33 g/mol
InChI Key: CXTVRNXWFCMITL-VAWYXSNFSA-N
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Description

2-Nonenoic acid, also known as nonylenic acid, 2-Nonenylic acid, α-Nonenoic acid, trans-2-Nonenoic acid, Alpha-nonenoic acid, and non-2-enoic acid , is an organic compound with the formula C9H16O2 . It is a nine-carbon fatty acid .


Synthesis Analysis

The synthesis of 2-Nonenoic acid, 2-butyl- can be achieved through an SN2 reaction. A methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile has been reported . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular structure of 2-Nonenoic acid, 2-butyl- contains a total of 38 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .


Chemical Reactions Analysis

The Knoevenagel Condensation is a fundamental reaction in introductory organic chemistry courses . An enol intermediate is formed initially, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .


Physical And Chemical Properties Analysis

2-Nonenoic acid, 2-butyl- has a molecular weight of 156.2221 . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

2-Nonenoic acid, 2-butyl- is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-2-butylnon-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTVRNXWFCMITL-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C(CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C(\CCCC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonenoic acid, 2-butyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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